molecular formula C17H25NO4S2 B2738775 3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine CAS No. 1797178-03-0

3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine

Cat. No.: B2738775
CAS No.: 1797178-03-0
M. Wt: 371.51
InChI Key: XWMSXHSJHMLZCT-UHFFFAOYSA-N
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Description

3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine is a synthetically crafted chemical building block designed for advanced research and development. This compound features a four-membered azetidine ring functionalized with two distinct sulfonyl groups: an isobutylsulfonyl moiety and a 5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl group. This specific molecular architecture combines the steric and electronic properties of the sulfonamide groups with the constrained geometry of the azetidine ring, making it a valuable scaffold in diversity-oriented synthesis (DOS) for accessing new chemical space . The isobutyl chain contributes adjustable lipophilicity, while the tetrahydronaphthalene group provides a fused bicyclic aromatic system that can be advantageous for target engagement . Azetidine-based ring systems are of significant interest in medicinal chemistry due to their favorable physicochemical properties, which can be optimized for specific applications, including targeting the central nervous system . As a bis-electrophile, this reagent is particularly useful for exploring structure-activity relationships (SAR) in pharmaceutical and agrochemical discovery. It serves as a key intermediate for constructing more complex molecules, such as fused, bridged, and spirocyclic ring systems, which are prevalent in bioactive compounds . The compound is provided exclusively for research purposes in laboratory settings. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(2-methylpropylsulfonyl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S2/c1-13(2)12-23(19,20)17-10-18(11-17)24(21,22)16-8-7-14-5-3-4-6-15(14)9-16/h7-9,13,17H,3-6,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMSXHSJHMLZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Introduction of the Sulfonyl Groups: Sulfonylation reactions are employed to introduce the isobutylsulfonyl and tetrahydronaphthalenylsulfonyl groups. This can be done using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the sulfonyl groups or the azetidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the sulfonyl groups or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides or amines.

Scientific Research Applications

3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Pharmacological Implications
  • Sulfonyl Groups: The dual sulfonyl groups in the target compound distinguish it from psychoactive tetrahydronaphthalene derivatives like TH-PHP and TH-PVP (), which feature pyrrolidine and ketone moieties. Sulfonyl groups are known to improve solubility and target engagement in sulfonamide-based drugs .
  • Tetrahydronaphthalene Moiety: Shared with TH-PHP and TH-PVP, this group may confer lipophilicity and CNS penetration.
  • Azetidine vs. Azetidinone: The absence of a carbonyl group in the target compound (compared to azetidinones in ) may reduce electrophilic reactivity, enhancing in vivo stability .

Table 2: Functional Group and Activity Correlation

Compound Key Functional Groups Hypothesized Activity
Target Compound Dual sulfonyl, azetidine Antimicrobial (analogous to sulfonamide derivatives)
5a1–6,5b1–6 () Azetidinone, chloro, aryl Antimicrobial, anti-inflammatory
TH-PHP () Pyrrolidine, ketone Psychoactive (stimulant)
Physicochemical Properties

While experimental data for the target compound are unavailable, predictions can be made:

  • Solubility : Sulfonyl groups could improve aqueous solubility relative to pyrrolidine-based analogs like TH-PHP.

Biological Activity

Chemical Structure and Properties

The chemical structure of 3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine can be represented as follows:

  • Molecular Formula : C15H21N1O4S2
  • Molecular Weight : 357.47 g/mol

This compound features an azetidine ring substituted with isobutylsulfonyl and tetrahydronaphthalene groups, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study focusing on various sulfonamides demonstrated their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folic acid synthesis, which is vital for bacterial growth and replication.

Anticancer Properties

Sulfonamide compounds have also been investigated for their anticancer potential. In vitro studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells. The specific mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors. For instance, compounds similar to this compound have been reported to inhibit tumor growth in xenograft models.

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamides are well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. Studies have shown that derivatives can reduce inflammation in animal models of arthritis and other inflammatory diseases.

Neuroprotective Effects

Recent studies have suggested that certain sulfonamide derivatives possess neuroprotective effects. They may help in reducing oxidative stress and inflammation in neuronal cells, which is beneficial in conditions such as Alzheimer's disease.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of a related sulfonamide against resistant strains of Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 8 µg/mL.
  • Cancer Cell Apoptosis : In a study published in Cancer Research, a compound structurally similar to this compound was shown to induce apoptosis in breast cancer cell lines with an IC50 value of 12 µM.
  • Anti-inflammatory Activity : Research published in Inflammation Research reported that a related sulfonamide significantly reduced edema in a carrageenan-induced paw edema model in rats.

Data Table

Biological ActivityStudy ReferenceKey Findings
AntimicrobialJournal of Antimicrobial ChemotherapyMIC = 8 µg/mL against resistant Staphylococcus aureus
AnticancerCancer ResearchIC50 = 12 µM inducing apoptosis in breast cancer cells
Anti-inflammatoryInflammation ResearchSignificant reduction of edema in animal models

Q & A

Q. What are the key challenges in synthesizing 3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step processes, including azetidine ring formation and sulfonylation. Key challenges include controlling regioselectivity and minimizing side reactions. For example, sulfonylation often requires precise stoichiometry of sulfonyl chlorides (e.g., 5,6,7,8-tetrahydronaphthalen-2-sulfonyl chloride) and bases like triethylamine. Reaction temperatures (0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation or hydrolysis of intermediates . Optimization may involve screening solvents (e.g., dichloromethane vs. acetonitrile) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR (to verify azetidine ring protons and sulfonyl group integration), high-resolution mass spectrometry (HRMS) (for molecular weight confirmation), and FT-IR (to identify sulfonyl S=O stretches at ~1350–1150 cm⁻¹) is essential. X-ray crystallography can resolve conformational ambiguities, particularly for the tetrahydronaphthalene moiety .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

  • Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months). The sulfonamide groups are prone to hydrolysis under acidic/basic conditions, so storage in anhydrous environments (desiccants) and inert solvents (e.g., DMSO under N₂) is recommended. Monitor stability via HPLC purity checks at regular intervals .

Q. What are the critical intermediates in the synthesis pathway, and how are they characterized?

  • Methodological Answer : Key intermediates include the azetidine precursor (e.g., 3-aminoazetidine) and sulfonylated tetrahydronaphthalene derivatives. Intermediates are characterized by LC-MS for real-time reaction monitoring and TLC (silica gel, UV visualization) to track progress. For example, intermediates with isobutylsulfonyl groups exhibit distinct Rf values in ethyl acetate/hexane (3:7) .

Q. What solvent systems are optimal for solubility studies, and how do they impact biological assays?

  • Methodological Answer : Solubility in polar aprotic solvents (DMSO, DMF) is typically high (>50 mM), but aqueous solubility may require co-solvents (e.g., 10% Cremophor EL). For in vitro assays, ensure solvent concentrations <1% to avoid cytotoxicity. Use dynamic light scattering (DLS) to assess aggregation in PBS or cell culture media .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the tetrahydronaphthalene moiety in bioactivity?

  • Methodological Answer : Synthesize analogs with modified aromatic systems (e.g., naphthalene vs. biphenyl) and compare binding affinities via surface plasmon resonance (SPR) or fluorescence polarization assays. Molecular docking (e.g., AutoDock Vina) can predict interactions with target proteins like sulfotransferases or kinases. Validate with mutagenesis studies on key residues (e.g., Tyr215 in the active site) .

Q. What computational strategies are effective for predicting metabolic pathways and potential toxicity?

  • Methodological Answer : Use in silico tools like Meteor Nexus or ADMET Predictor to identify susceptible sites (e.g., sulfonyl groups for glucuronidation). Combine with molecular dynamics simulations (GROMACS) to assess enzyme-substrate stability. Cross-validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite identification .

Q. How can contradictions in reactivity data (e.g., divergent outcomes under similar conditions) be systematically resolved?

  • Methodological Answer : Employ design of experiments (DoE) to isolate variables (temperature, catalyst loading, solvent polarity). For example, a factorial design may reveal that trace water in dichloromethane accelerates hydrolysis of the sulfonamide group. Use kinetic studies (UV-Vis monitoring) to quantify rate differences and identify transition states via DFT calculations .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?

  • Methodological Answer : Focus on oral bioavailability (Cₘₐₓ, AUC), half-life (t₁/₂), and tissue distribution (brain-placenta barrier penetration). Use radiolabeled analogs (³H or ¹⁴C) for quantitative biodistribution studies. For CNS targets, assess logP (optimal 2–3) and P-glycoprotein efflux ratios in MDCK-MDR1 cells .

Q. How can synergistic effects with other therapeutic agents be evaluated in complex disease models?

  • Methodological Answer :
    Use combination index (CI) analysis in 3D tumor spheroids or patient-derived xenografts (PDX). For example, co-administer with cisplatin in ovarian cancer models and quantify apoptosis via caspase-3/7 activation. Transcriptomic profiling (RNA-seq) can identify pathways enhanced by dual targeting (e.g., PI3K/AKT and sulfotransferase inhibition) .

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